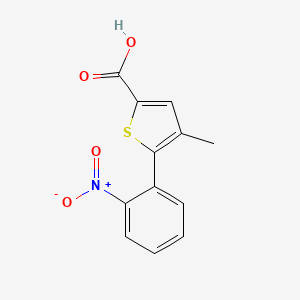![molecular formula C21H20O2 B14536618 4-[Ethoxy(diphenyl)methyl]phenol CAS No. 62345-21-5](/img/structure/B14536618.png)
4-[Ethoxy(diphenyl)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Ethoxy(diphenyl)methyl]phenol is an organic compound belonging to the phenol family. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This specific compound features an ethoxy group (C2H5O-) and a diphenylmethyl group attached to the phenol ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Ethoxy(diphenyl)methyl]phenol can be achieved through several methods:
Fries Rearrangement: This involves the rearrangement of phenolic esters under acidic conditions to yield hydroxyaryl ketones.
Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.
Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of esters or ethers to yield phenols.
Industrial Production Methods: On an industrial scale, phenols are often produced through the cumene process , which involves the oxidation of cumene (isopropylbenzene) to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone .
Types of Reactions:
Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).
Electrophilic Aromatic Substitution: Phenols undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: NaBH4
Electrophilic Substitution: HNO3 (for nitration), SO3/H2SO4 (for sulfonation), Br2/FeBr3 (for bromination).
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Electrophilic Substitution: Nitro, sulfonyl, and halogenated phenols.
Scientific Research Applications
4-[Ethoxy(diphenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Ethoxy(diphenyl)methyl]phenol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Electrophilic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for the formation of various substituted phenols.
Comparison with Similar Compounds
4-[Ethoxy(diphenyl)methyl]phenol can be compared with other phenolic compounds:
Phenol (C6H5OH): The simplest phenol, used as a disinfectant and in the production of plastics.
4-Hexylresorcinol (4-Hexyl-1,3-dihydroxybenzene): A phenolic antiseptic with a hexyl group on the resorcinol ring.
4-Isopropoxyethyoxylmethylphenol: A similar compound with an isopropoxy group, used in various chemical syntheses.
Properties
CAS No. |
62345-21-5 |
|---|---|
Molecular Formula |
C21H20O2 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4-[ethoxy(diphenyl)methyl]phenol |
InChI |
InChI=1S/C21H20O2/c1-2-23-21(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19-13-15-20(22)16-14-19/h3-16,22H,2H2,1H3 |
InChI Key |
IMYNPNLKGMIAGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B14536559.png)


![2-Chloro-4-[(3-phenylpropanoyl)amino]phenyl thiocyanate](/img/structure/B14536575.png)
![Pyridinium, 1-[(4-cyanophenyl)methyl]-4-ethoxy-, bromide](/img/structure/B14536578.png)
![Acetamide, N-(4-oxo-4H-pyrano[2,3-b]pyridin-2-yl)-](/img/structure/B14536602.png)


![4-Hydroxy-3-[(naphthalen-1-yl)methyl]benzoic acid](/img/structure/B14536606.png)

![(7R,11S)-7,11-Diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetrone](/img/structure/B14536622.png)
![3-[(But-2-en-1-yl)amino]-5-formyl-2-phenoxybenzene-1-sulfonamide](/img/structure/B14536627.png)
